6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride
CAS No.:
Cat. No.: VC17191995
Molecular Formula: C12H8ClFO2S
Molecular Weight: 270.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8ClFO2S |
|---|---|
| Molecular Weight | 270.71 g/mol |
| IUPAC Name | 4-fluoro-3-phenylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C12H8ClFO2S/c13-17(15,16)10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H |
| Standard InChI Key | MEXPYBUYTLKPFV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CC(=C2)S(=O)(=O)Cl)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride (systematic IUPAC name: 3-(chlorosulfonyl)-6-fluoro-[1,1'-biphenyl]) consists of two benzene rings connected by a single bond (biphenyl system). The fluorine substituent is located at the 6-position of one ring, while the sulfonyl chloride (–SO₂Cl) group occupies the 3-position of the adjacent ring (Figure 1). Its molecular formula is C₁₂H₈ClFO₂S, with a molecular weight of 270.71 g/mol.
Table 1: Key identifiers for 6-fluoro-[1,1'-biphenyl]-3-sulfonyl chloride and its analogs
The absence of a reported CAS number for the 3-sulfonyl derivative suggests it may be a novel or less-studied compound compared to its 4-sulfonyl counterpart .
Spectroscopic Characterization
While experimental spectroscopic data for the 3-sulfonyl isomer is unavailable, its 4-sulfonyl analog provides a reference:
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¹H NMR (4'-fluoro-[1,1'-biphenyl]-4-sulfonyl chloride): Aromatic protons appear as a multiplet between δ 7.6–8.1 ppm, with coupling constants reflecting ortho/meta fluorine effects .
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¹³C NMR: The sulfonyl chloride carbon resonates near δ 140 ppm, while the fluorine-bearing carbon appears at δ 162 ppm (J₃-F ~20 Hz) .
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IR Spectroscopy: Strong S=O stretches at ~1370 cm⁻¹ and 1180 cm⁻¹, with C–F absorption near 1220 cm⁻¹ .
For the 3-sulfonyl derivative, slight shifts in these signals are expected due to altered electronic effects from the substituent positions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of biphenyl sulfonyl chlorides generally follows two pathways:
Direct Chlorosulfonation
Biphenyl derivatives react with chlorosulfonic acid (ClSO₃H) under controlled conditions:
For fluorinated analogs, the fluorine substituent is typically introduced prior to sulfonation to avoid side reactions. For example, 6-fluoro-[1,1'-biphenyl] could be synthesized via Suzuki-Miyaura coupling between a fluorinated aryl boronic acid and a brominated benzene derivative .
Post-Functionalization of Preformed Sulfonyl Chlorides
An alternative approach involves modifying commercially available sulfonyl chlorides. For instance, 4'-fluoro-[1,1'-biphenyl]-4-sulfonyl chloride could undergo directed ortho-metalation to install additional substituents, though this method risks decomposition due to the sulfonyl chloride’s sensitivity to strong bases.
Industrial Production Considerations
BLDpharm’s catalog lists over 4,000 sulfonyl chlorides , indicating established infrastructure for large-scale production. Key challenges for 6-fluoro-[1,1'-biphenyl]-3-sulfonyl chloride include:
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Regioselectivity: Ensuring sulfonation occurs exclusively at the 3-position.
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Purification: Separation from positional isomers (e.g., 2- or 4-sulfonyl derivatives) via chromatography or crystallization.
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Stability: Sulfonyl chlorides hydrolyze readily; storage under anhydrous conditions (e.g., molecular sieves) is critical .
Physicochemical Properties
Solubility and Stability
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Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to hydrolysis.
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Thermal Stability: Decomposes above 150°C, releasing SO₂ and HCl gases.
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Hydrolytic Sensitivity: Reacts vigorously with water:
Ascorbic acid or EDTA additives may stabilize solutions by chelating trace metals that catalyze decomposition .
Crystallographic Data
No single-crystal X-ray structures are reported for this compound. Analogous sulfonyl chlorides (e.g., 4'-fluoro-[1,1'-biphenyl]-4-sulfonyl chloride) adopt planar biphenyl configurations with dihedral angles <30° between rings . The sulfonyl chloride group’s electronegativity likely induces slight distortion in the 3-isomer.
Reactivity and Applications
Nucleophilic Substitution
The sulfonyl chloride group undergoes facile displacement reactions:
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Amines: Forms sulfonamides, a key motif in drug discovery (e.g., antibacterial agents):
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Alcohols: Produces sulfonate esters for polymer crosslinking:
Cross-Coupling Reactions
The biphenyl scaffold participates in Suzuki-Miyaura couplings, enabling further functionalization. For example, palladium-catalyzed reactions with boronic acids could introduce heterocyclic or alkyl groups .
Comparative Analysis with Structural Analogs
4'-Fluoro-[1,1'-biphenyl]-4-sulfonyl Chloride
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Synthetic Utility: Preferred for linear conjugation in liquid crystals due to its para-substitution pattern.
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Reactivity: Less steric hindrance compared to the 3-sulfonyl isomer, enabling faster nucleophilic substitutions.
6-Fluoro-1H-indole-3-sulfonyl Chloride
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Bioactivity: Indole derivatives exhibit higher binding affinity to serotonin receptors, making this analog more relevant in CNS drug discovery.
Future Research Directions
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Catalytic Asymmetric Sulfonylation: Developing enantioselective methods to access chiral sulfonamide derivatives.
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Polymer Chemistry: Incorporating biphenyl sulfonyl chlorides into high-performance thermoplastics.
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In Vivo Toxicology Studies: Assessing the metabolite profile and long-term toxicity of fluorinated sulfonamides.
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